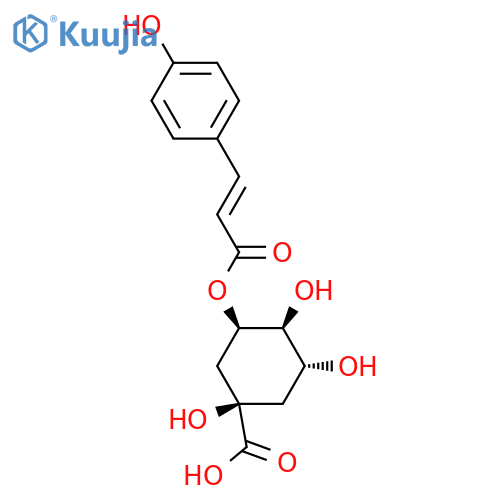

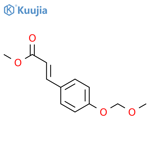

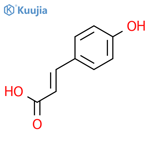

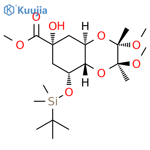

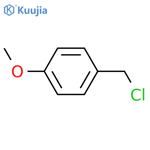

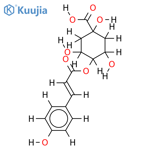

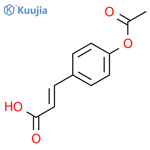

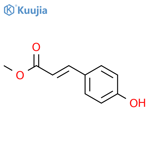

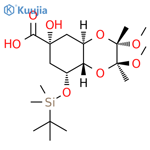

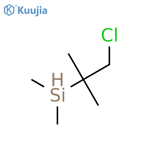

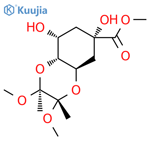

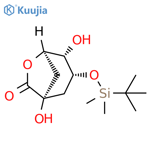

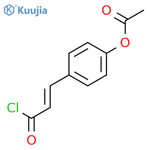

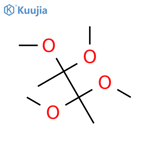

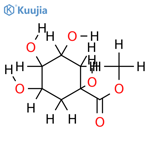

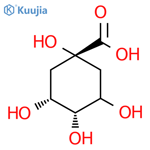

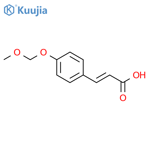

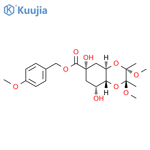

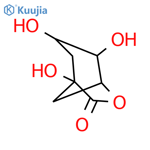

Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate

,

Tetrahedron,

2015,

71(20),

3120-3130